Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Description
Historical Development of Halogenated Quinoline Research
Halogenated quinolines emerged as a focus of pharmaceutical chemistry in the mid-20th century, building upon the antimalarial success of chloroquine. The strategic incorporation of halogens (F, Cl, Br) at specific quinoline ring positions was found to enhance metabolic stability and target binding affinity. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate exemplifies the third-generation evolution of these compounds, where multiple halogen atoms are deployed to fine-tune electronic and steric properties.
Key historical milestones include:
- 1950s : Discovery of 8-hydroxyquinoline’s metal-chelating properties
- 1980s : Systematic studies on halogen positional effects in quinolines
- 2010s : Development of automated synthesis platforms for multi-halogenated derivatives
The compound’s specific halogenation pattern (positions 4, 6, and 7) represents an optimization of earlier mono- and dihalogenated prototypes, balancing lipophilicity (ClogP ≈ 3.44) with hydrogen-bonding capacity.
Significance in Medicinal Chemistry Research
This ethyl carboxylate derivative demonstrates three critical pharmacological advantages:
- Enhanced membrane permeability from bromine’s hydrophobic bulk
- Improved target specificity through fluorine’s electronic effects
- Synthetic versatility via the ester group’s reactivity
Recent studies highlight its potential as:
- Antimicrobial scaffold : Demonstrated biofilm eradication at µM concentrations against Staphylococcus epidermidis
- Kinase inhibitor precursor : Quinoline-3-carboxylates show ATP-competitive binding motifs
- Diagnostic agent : Halogen atoms enable radioisotope labeling for imaging applications
Comparative Bioactivity Data:
| Property | Value (This Compound) | Chloroquine Analog |
|---|---|---|
| LogP | 3.2 ± 0.1 | 2.8 |
| Plasma Protein Binding (%) | 89.5 | 78.2 |
| MIC (MRSE, µM) | 0.59 | 12.4 |
Position Within the Broader Quinoline-Based Compound Classification
As a polyhalogenated 3-carboxylate, this compound occupies a strategic niche:
Structural Taxonomy:
- Core Structure : Quinoline (bicyclic benzopyridine)
- Substituents :
- Electron-withdrawing groups (Br, Cl, F) at positions 4, 6, 7
- Ethyl ester at position 3 (C-3)
- Hybrid Class : Combines features of:
The simultaneous presence of Br (atomic radius 1.85 Å), Cl (0.99 Å), and F (0.64 Å) creates a unique electronic environment that modulates π-π stacking interactions and hydrogen bonding capacity.
Academic Research Timeline Evolution
The compound’s development trajectory reflects methodological advances in heterocyclic synthesis:
Research Phase Timeline:
- 2005-2010 : First reports of 4-chloro-7-fluoroquinoline intermediates
- 2015 : Introduction of bromine at position 6 via Buchwald-Hartwig coupling
- 2018 : Optimization of esterification conditions (95% yield)
- 2020 : Demonstration of gram-scale production using flow chemistry
- 2023 : Computational QSAR models predicting bioactivity
Key synthetic breakthroughs include the use of:
- Palladium-catalyzed cross-coupling for bromine introduction
- Microwave-assisted esterification reducing reaction times by 60%
- Continuous crystallization techniques achieving >97% purity
The compound’s progression from laboratory curiosity to pharma development candidate illustrates modern chemistry’s capacity for rational molecular design. Current research focuses on derivatization strategies at the carboxylate position while preserving the critical halogen triad.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQUPKOFCIFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953803-84-4 | |
| Record name | ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate involves the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in dimethylformamide (DMF) at 80°C for 4 hours . The reaction mixture is then concentrated under vacuum and quenched with ice/water. The product is extracted with dichloromethane (DCM) and the pH is adjusted to neutral using ammonium hydrogen carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Halogen atoms can be substituted using reagents like sodium iodide in acetone or palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antibacterial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is not fully elucidated. quinoline derivatives are known to interact with DNA and enzymes, disrupting essential biological processes in microorganisms and cancer cells. They may inhibit topoisomerases, enzymes involved in DNA replication, leading to cell death.
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)
- Key Difference : Fluorine at position 8 instead of 7.
- The 8-fluoro derivative may exhibit reduced metabolic stability compared to the 7-fluoro analog due to differences in steric hindrance near the quinoline core .
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
- Key Difference : Bromine at position 7 and fluorine at position 6.
- The molecular weight remains identical (332.56 g/mol), but the altered substitution pattern could influence solubility .
Functional Group Modifications
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i)
- Key Difference : Trifluoromethyl (-CF₃) group at position 7 instead of bromine and fluorine.
- This substitution also increases molecular weight (C₁₃H₉ClF₃NO₂, 309.67 g/mol) compared to the target compound .
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
- Key Difference : Ethoxy (-OCH₂CH₃) group at position 7 instead of fluorine.
- Impact: The ethoxy group is electron-donating and bulkier, reducing electrophilicity and improving metabolic stability. Molecular weight increases to 358.61 g/mol (C₁₄H₁₃BrClNO₃), and purity is reported as ≥95% .
Substituent Absence or Reduction
Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0)
- Key Difference : Lacks bromine and fluorine substituents.
- Impact : Simplified structure with reduced steric hindrance and lower molecular weight (255.68 g/mol). This compound is less potent in biological assays but serves as a foundational scaffold for derivatization .
Physicochemical and Commercial Data
Biological Activity
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a synthetic compound known for its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₉BrClFNO₂ and a molecular weight of approximately 332.56 g/mol. The compound features a quinoline core structure with bromine, chlorine, and fluorine substituents, contributing to its unique chemical reactivity and biological properties.
Antitumor Activity
One of the most significant biological activities of this compound is its role as an inhibitor of DNA topoisomerase II. This enzyme is crucial for DNA replication and repair, making it a vital target in cancer therapy. Studies have demonstrated that this compound exhibits potent antitumor effects in vitro, suggesting its potential as a therapeutic agent against various cancers.
Table 1: Summary of Antitumor Activity
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Various Cancer Cells | 5.2 | Topoisomerase II Inhibition | |
| HeLa Cells | 3.8 | Induction of Apoptosis |
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial DNA synthesis, which is critical for bacterial growth and replication.
Table 2: Antimicrobial Activity Overview
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
The primary mechanism through which this compound exerts its biological effects is through the stabilization of the enzyme-DNA complex formed by DNA topoisomerase II. This stabilization leads to DNA damage and ultimately triggers apoptosis in cancer cells. The compound's ability to interact with various cellular targets makes it a candidate for further pharmacological studies.
Comparative Studies
Research has indicated that compounds with structural similarities to this compound also exhibit significant biological activities. For instance, other quinoline derivatives have been shown to possess varying degrees of antitumor and antimicrobial properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 5.2 | Varies by strain |
| Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | 6.0 | Higher MIC values |
| Ethyl 6-methoxyquinoline-3-carboxylate | 8.5 | Moderate activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study on HeLa Cells : A study demonstrated that treatment with this compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- In Vivo Models : In animal models, administration of the compound led to significant tumor reduction compared to control groups, reinforcing its potential as an effective anticancer agent.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
